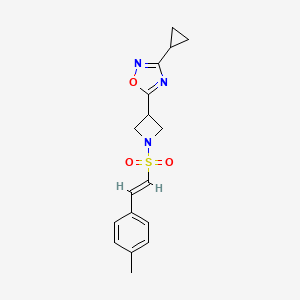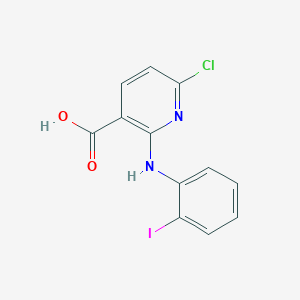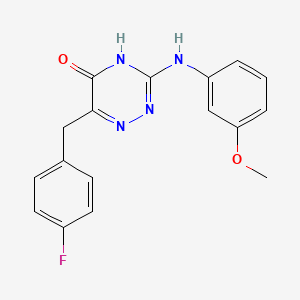
2-(2,4-dimethylthiazol-5-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylthiazol-5-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a useful research compound. Its molecular formula is C15H17FN2O2S and its molecular weight is 308.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- Amino acid ester derivatives containing 5-fluorouracil were synthesized and showed inhibitory effects against liver cancer BEL-7402, indicating potential antitumor activity. The structural assignments were confirmed by NMR, MS, and IR techniques (Xiong et al., 2009).
- Novel pyridine-linked thiazole derivatives were synthesized and demonstrated significant anticancer activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines, comparable to the activity of 5-fluorouracil. A docking study provided insights into the binding sites of these compounds with Rho-associated protein kinase (ROCK-1) (Alqahtani & Bayazeed, 2020).
Antimicrobial and Antioxidant Properties
- N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity. Some compounds showed notable activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Kaplancıklı et al., 2012).
- Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibited significant antioxidant activity, determined in vitro by various assays. The study highlighted the effect of hydrogen bonding on self-assembly processes in these complexes (Chkirate et al., 2019).
Analytical Applications
- The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, providing essential information for their potential pharmaceutical applications. The study found that protonation occurs on specific nitrogen atoms within the molecules, affecting their acidity constants (Duran & Canbaz, 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is the mitochondria in cells . The mitochondria play a crucial role in cellular respiration, a process that generates energy for the cell.
Mode of Action
The compound interacts with the mitochondria in actively respiring cells. It is converted from a water-soluble form to an insoluble purple formazan . This conversion is an indication of cell viability and is used as a measure of redox potential .
Biochemical Pathways
The compound affects the cellular respiration pathway . In particular, it interacts with the succinate dehydrogenase complex, a key component of the mitochondrial respiratory chain . The conversion of the compound to formazan is a reduction reaction that occurs in the mitochondria, indicating active respiration .
Pharmacokinetics
It is known that the compound is sparingly soluble in water and ethanol, but soluble in dmso . This suggests that its bioavailability may be influenced by the solvent used for administration.
Result of Action
The conversion of the compound to formazan results in the accumulation of purple crystals in the cell. The amount of formazan produced is directly proportional to the number of viable cells . Therefore, the compound can be used to assess cell viability, with a higher optical density indicating a larger number of viable cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark environment . Additionally, the compound’s solubility and stability can be affected by the pH and temperature of the environment .
Propiedades
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-10-14(21-11(2)18-10)9-15(19)17-7-8-20-13-5-3-12(16)4-6-13/h3-6H,7-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYWXJJLHRANIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,3R)-3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2808524.png)

![4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-6-methylthiochromane](/img/structure/B2808528.png)
![3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2808530.png)
![2-{(E)-[(2-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2808531.png)
![4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2808532.png)
![N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2808534.png)
![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2808538.png)




![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)

